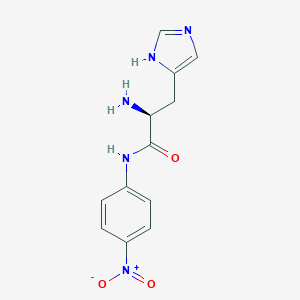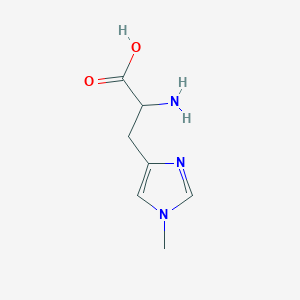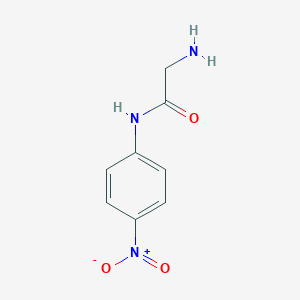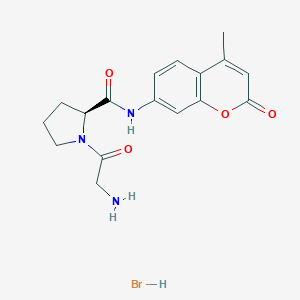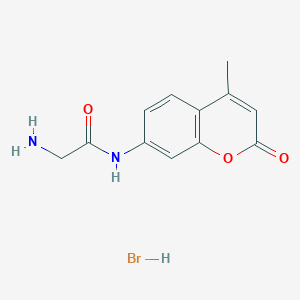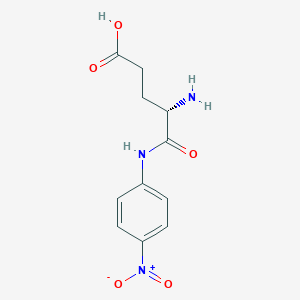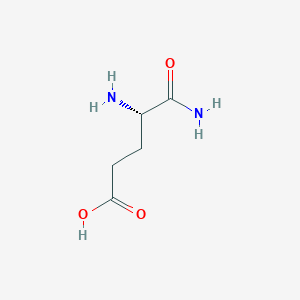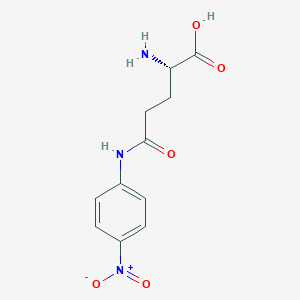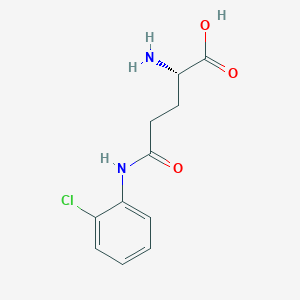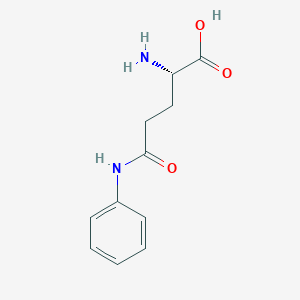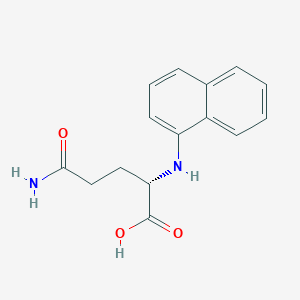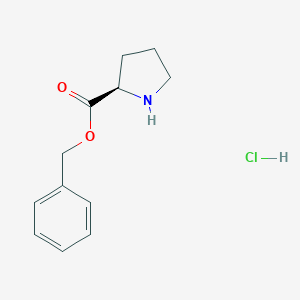
H-D-Pro-OBzl.HCl
Overview
Description
H-D-Pro-OBzl.HCl, also known as D-proline benzyl ester hydrochloride, is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It appears as a white to almost white solid and is soluble in methanol . This compound is primarily used in biochemical research and organic synthesis as an intermediate.
Preparation Methods
The preparation of H-D-Pro-OBzl.HCl involves a multi-step synthetic route. One common method starts with D-proline, which reacts with benzyl chloroformate to form D-proline benzyl ester. This ester is then treated with hydrochloric acid to yield D-proline benzyl ester hydrochloride . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability and purity of the product .
Chemical Reactions Analysis
H-D-Pro-OBzl.HCl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzyl ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-proline and benzyl alcohol.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
H-D-Pro-OBzl.HCl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of H-D-Pro-OBzl.HCl involves its role as an intermediate in chemical reactions. It can interact with various molecular targets, such as enzymes and proteins, to facilitate the formation of desired products. The pathways involved typically include esterification, hydrolysis, and substitution reactions .
Comparison with Similar Compounds
H-D-Pro-OBzl.HCl can be compared with other similar compounds, such as:
L-proline benzyl ester hydrochloride: Similar in structure but differs in the stereochemistry of the proline residue.
D-proline tert-butyl ester hydrochloride: Similar ester functionality but with a different protecting group.
L-alanine benzyl ester hydrochloride: Similar ester functionality but with a different amino acid residue.
The uniqueness of this compound lies in its specific stereochemistry and its utility as an intermediate in the synthesis of various organic and pharmaceutical compounds.
Properties
IUPAC Name |
benzyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


